Lipophilicity Comparison: Isopropyl vs. Methyl N1-Substitution
The target compound's XLogP3-AA of 1.2 is higher than that of its 1-methyl analog 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, which has a computed XLogP of approximately 0.5 [1][2]. This 0.7 log unit increase reflects the greater lipophilicity conferred by the isopropyl group, which can enhance membrane permeability but reduce aqueous solubility relative to the methyl derivative.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol: XLogP ≈ 0.5 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeation and metabolic stability; procurement of the isopropyl analog is justified when increased logD is required for target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 114662426, 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Computed Properties for 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CID predicted). National Center for Biotechnology Information. View Source
